molecular formula C16H17ClN4O2 B5780656 N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide

N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide

Cat. No. B5780656
M. Wt: 332.78 g/mol
InChI Key: XYSDIGROKUHACN-AWQFTUOYSA-N
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Description

N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide, also known as CDDO-Me, is a synthetic triterpenoid compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising drug candidate for the treatment of various diseases.

Mechanism of Action

N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide exerts its therapeutic effects through various mechanisms of action. It has been found to activate the Nrf2-Keap1 pathway, which is responsible for regulating the expression of various antioxidant and anti-inflammatory genes. Moreover, this compound has been found to inhibit the NF-κB pathway, which is responsible for regulating the expression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. Moreover, this compound has been found to induce apoptosis in cancer cells, making it a potential anti-cancer drug candidate. Additionally, this compound has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential drug candidate for the treatment of various diseases. However, one of the limitations is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research on N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide. One of the future directions is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Moreover, future research could focus on improving the synthesis and purification methods of this compound to increase its availability for research purposes. Additionally, future research could investigate the potential side effects and toxicity of this compound to ensure its safety for clinical use.

Synthesis Methods

N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide can be synthesized through a multi-step process involving the reaction of various reagents. The starting material for the synthesis is 2,3-dimethoxybenzaldehyde, which is reacted with 2-chlorobenzyl chloride to form the intermediate product. This intermediate is then reacted with hydrazine hydrate to form the final product, this compound.

Scientific Research Applications

N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, this compound has been found to induce apoptosis in cancer cells, making it a potential anti-cancer drug candidate. Additionally, this compound has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-[(E)-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-22-15-8-11(9-20-21-16(18)19)6-7-14(15)23-10-12-4-2-3-5-13(12)17/h2-9H,10H2,1H3,(H4,18,19,21)/b20-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSDIGROKUHACN-AWQFTUOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=C(N)N)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N=C(N)N)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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